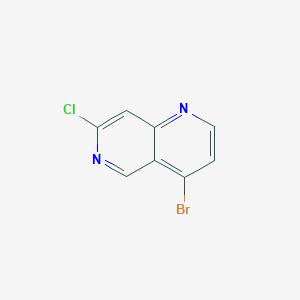
4-Bromo-7-chloro-1,6-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-7-chloro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a naphthyridine core with bromine and chlorine substituents at the 4th and 7th positions, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloro-1,6-naphthyridine typically involves the functionalization of the naphthyridine core. One common method is the halogenation of 1,6-naphthyridine derivatives. For instance, bromination and chlorination reactions can be carried out using bromine and chlorine reagents under controlled conditions to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-7-chloro-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki and Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and organoboron compounds are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while cross-coupling reactions can produce complex organic molecules with extended conjugation .
Applications De Recherche Scientifique
4-Bromo-7-chloro-1,6-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents, including anticancer, antiviral, and antimicrobial compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Agricultural Chemistry: The compound is explored for its potential use in agrochemicals, such as herbicides and pesticides
Mécanisme D'action
The mechanism of action of 4-Bromo-7-chloro-1,6-naphthyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, disrupting biological pathways. The molecular targets and pathways involved vary based on the compound’s structure and functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-4-chloro-1,5-naphthyridine: Similar structure but different position of halogen substituents.
4-Chloro-7-bromo-1,6-naphthyridine: Same substituents but different positions.
1,8-Naphthyridine Derivatives: Different nitrogen positions in the naphthyridine core
Uniqueness
4-Bromo-7-chloro-1,6-naphthyridine is unique due to its specific halogenation pattern, which can influence its reactivity and biological activity. The position of the bromine and chlorine atoms can affect the compound’s electronic properties and interactions with biological targets, making it distinct from other naphthyridine derivatives .
Propriétés
Formule moléculaire |
C8H4BrClN2 |
|---|---|
Poids moléculaire |
243.49 g/mol |
Nom IUPAC |
4-bromo-7-chloro-1,6-naphthyridine |
InChI |
InChI=1S/C8H4BrClN2/c9-6-1-2-11-7-3-8(10)12-4-5(6)7/h1-4H |
Clé InChI |
RLGDUZYWISZRDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C=C(N=CC2=C1Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


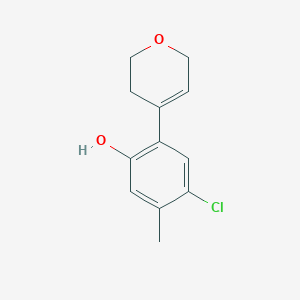
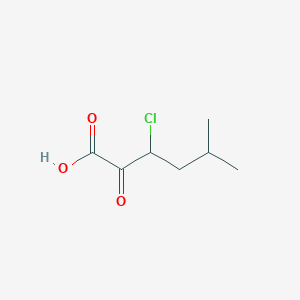
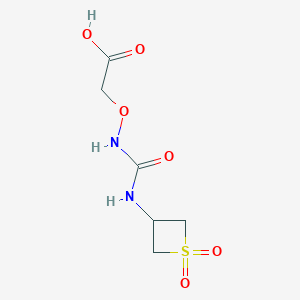

![tert-Butyl (1-azaspiro[4.4]nonan-6-yl)carbamate](/img/structure/B13026579.png)
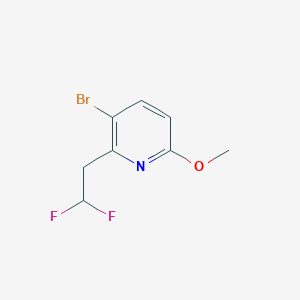
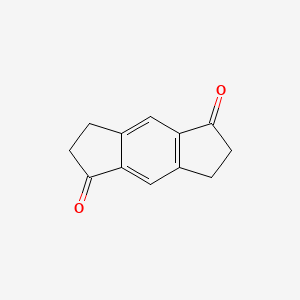


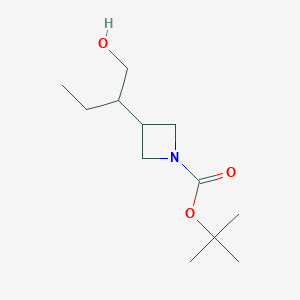

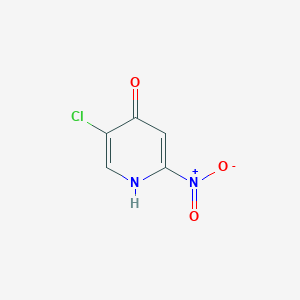
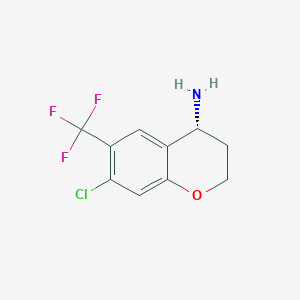
![8-Azabicyclo[3.2.1]octan-6-onehydrochloride](/img/structure/B13026654.png)
